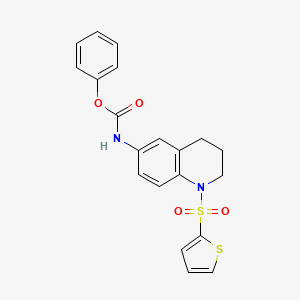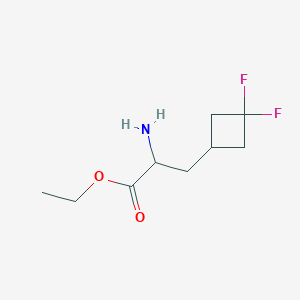
N-((1-phenylpyrrolidin-2-yl)methyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)pent-4-enamide” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Aplicaciones Científicas De Investigación
Antibacterial Activity
N-((1-phenylpyrrolidin-2-yl)methyl)pent-4-enamide and related compounds have been explored for their antibacterial properties. Novel enaminones, which are structurally related to this compound, have shown mild antibacterial activity. These compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting potential as non-cytotoxic antibacterial agents. The presence of hydroxy groups combined with methyl groups on aromatic rings significantly influences their biological activities (Cindrić et al., 2018).
Synthesis and Characterization of Derivatives
Enaminones similar to this compound have been synthesized and characterized for various applications. For instance, compounds like 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one were synthesized and analyzed using single crystal X-ray crystallography. These derivatives were used to create dihydropyrimidinone derivatives with potential therapeutic applications (Bhat et al., 2018).
DNA Interaction and Gene Regulation
Compounds containing N-methylpyrrole and N-methylimidazole, structurally similar to this compound, have been utilized in the study of DNA interactions and gene regulation. These polyamides demonstrate high affinity and specificity for DNA, similar to naturally occurring DNA binding proteins. They have been used to understand the molecular mechanisms of gene regulation and could be used in therapeutic applications (Wurtz et al., 2001).
Pharmacological Properties
The pharmacological properties of enaminones, a category that includes this compound, have been widely studied. These compounds have shown promise in a variety of therapeutic areas, including anticonvulsant and antimicrobial activities. The diversity in their structure allows for a broad range of biological activities, making them valuable pharmacophores for drug development (Eddington et al., 2000).
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-3-11-16(19)17-13-15-10-7-12-18(15)14-8-5-4-6-9-14/h2,4-6,8-9,15H,1,3,7,10-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFSSUQBTCFXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)


![N-cyclooctyl-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2724358.png)
![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)


